molecular formula C24H29F2N5O2 B2424271 N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921925-12-4

N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2424271
CAS RN: 921925-12-4
M. Wt: 457.526
InChI Key: BXDDXZPFAWZADH-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29F2N5O2 and its molecular weight is 457.526. The purity is usually 95%.
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Scientific Research Applications

Bio-immunological and Cytotoxicity Studies

Compounds related to oxalamides and piperazines have been explored for their cytotoxicity and potential biomedical applications. For instance, studies on poly(2-oxazolines) with varying alkyl chain lengths, including aryl moieties, have demonstrated low cytotoxicity, supporting their use in biomedical applications. These polymers have been tested for cell cytotoxicity using in vitro assays and have shown promise due to their non-cytotoxic properties, making them suitable for drug delivery and immunobiology applications (Kronek et al., 2011).

Pharmacological Properties

Piperazine derivatives, akin to the structural motif in the queried compound, have been extensively studied for their pharmacological properties. Research has been conducted on various piperazine compounds for their antibacterial activities and pharmacological profiles. For example, temafloxacin hydrochloride, a potent antibacterial agent, has been examined for its enantiomers' pharmacological properties, showcasing the broad relevance of piperazine derivatives in antimicrobial therapy (Chu et al., 1991).

Neurological Applications

Compounds featuring piperazine and oxalamide functionalities have also found applications in neurological research. For instance, selective orexin-1 receptor antagonists have been identified to attenuate stress-induced hyperarousal without inducing hypnotic effects, suggesting potential therapeutic applications in managing stress or hyperarousal states (Bonaventure et al., 2015).

Catalytic and Chemical Synthesis

In the realm of chemical synthesis, derivatives of piperazine and oxalamide have been utilized as ligands for catalytic reactions, contributing to the development of new synthetic methodologies. For example, less symmetrical dicopper(II) complexes, incorporating thioether groups alongside piperazine units, have been studied as catechol oxidase models, enhancing our understanding of enzyme mimetics and their catalytic activities (Merkel et al., 2005).

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2N5O2/c1-29-9-11-31(12-10-29)22(16-3-6-21-17(13-16)7-8-30(21)2)15-27-23(32)24(33)28-18-4-5-19(25)20(26)14-18/h3-6,13-14,22H,7-12,15H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDDXZPFAWZADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.